

Application Notes and Protocols for Utilizing ProTx II in Patch Clamp Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ProTx II**

Cat. No.: **B612438**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx II is a potent and selective peptide toxin isolated from the venom of the Peruvian green velvet tarantula, *Thrixopelma pruriens*.^[1] It acts as a gating modifier of voltage-gated sodium channels (Nav), with a particularly high affinity for the Nav1.7 subtype.^{[2][3][4]} The Nav1.7 channel is a key player in pain signaling pathways, making it a significant target for the development of novel analgesics.^{[2][5]} **ProTx II** inhibits Nav1.7 by binding to the voltage-sensor domain and shifting the voltage-dependence of channel activation to more positive potentials, thereby reducing the probability of channel opening.^{[1][3][6]} These application notes provide a comprehensive guide for utilizing **ProTx II** in patch clamp electrophysiology experiments to characterize its effects on Nav channels.

Mechanism of Action

ProTx II functions as a gating modifier toxin. Unlike pore blockers that physically occlude the ion conduction pathway, **ProTx II** binds to the S3-S4 linker in domain II of the Nav channel's voltage sensor.^{[1][6]} This interaction traps the voltage sensor in its resting state, making it more difficult for the channel to activate in response to membrane depolarization.^[6] The primary effects observed in patch clamp recordings are a rightward shift in the voltage-dependence of activation and a reduction in the peak sodium current.^{[3][7]}

Data Presentation

The following tables summarize the quantitative data for **ProTx II**'s effects on various voltage-gated sodium channel subtypes.

Table 1: **ProTx II** IC50 Values for Various Nav Channel Subtypes

Channel Subtype	IC50 Value (nM)	Cell Line	Reference
hNav1.7	0.3	HEK293	[2]
hNav1.1	>30	HEK293	[2]
hNav1.2	41	Oocytes	[3]
rNav1.3	>100	HEK293	[2]
hNav1.4	~39	CHO	[8]
hNav1.5	79	Oocytes	[3]
hNav1.6	26	Oocytes	[3]
hNav1.8	>150	HEK293	[2]

Table 2: Biophysical Effects of **ProTx II** on hNav1.7

Parameter	Effect	Concentration	Reference
Voltage of half-maximal activation (V _{1/2})	Positive shift	1 nM	[3]
Peak Current Amplitude	Reduction	1 nM	[3]
Gating Charge Movement	Inhibition	1 μM	[6]

Experimental Protocols

This section provides a detailed protocol for investigating the effects of **ProTx II** on Nav1.7 channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells) using whole-cell patch clamp electrophysiology.

Cell Culture

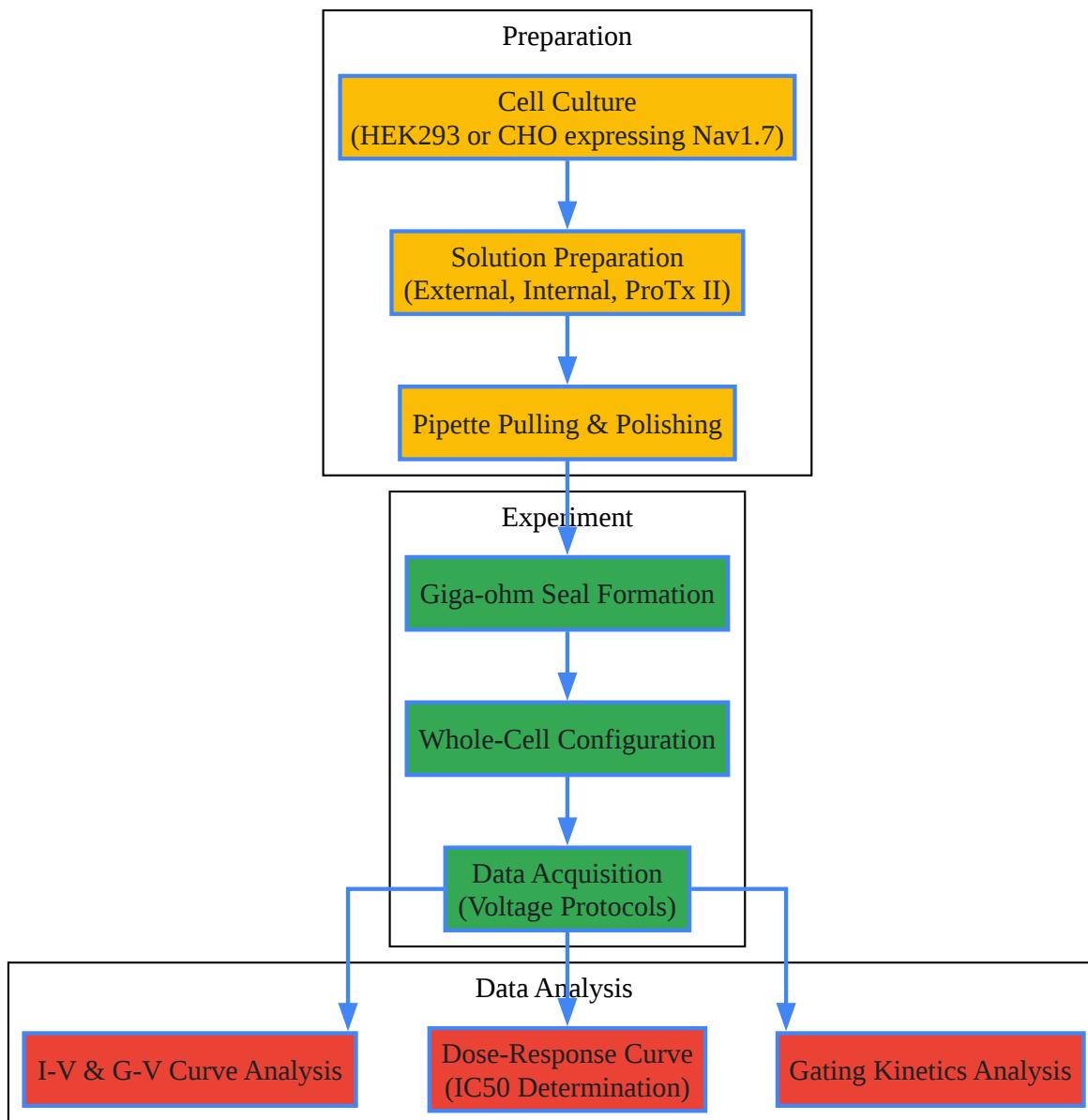
- Cell Line: HEK293 or CHO cells stably expressing human Nav1.7.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 at 200 µg/mL).
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Passaging: Passage cells every 2-3 days when they reach 80-90% confluency. For electrophysiology, plate cells onto glass coverslips 24-48 hours before the experiment.

Solutions

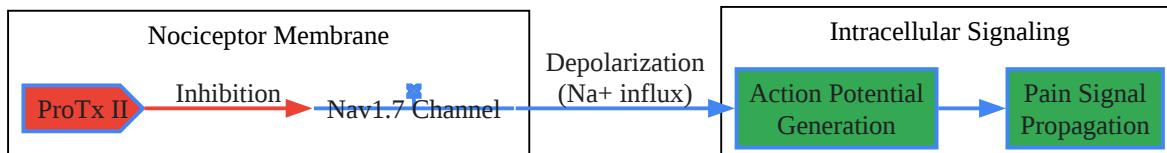
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
- Internal Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose. Note: Cesium is used to block potassium channels. Fluoride can help stabilize recordings but can also affect channel gating; a chloride-based internal solution can be used as an alternative.
- **ProTx II** Stock Solution: Prepare a 100 µM stock solution of **ProTx II** in water or a suitable buffer. Aliquot and store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. It is recommended to include 0.1% Bovine Serum Albumin (BSA) in the final dilution to prevent the peptide from sticking to the perfusion system.

Electrophysiology

- Apparatus: A standard patch clamp setup including an amplifier, a micromanipulator, a microscope, and a perfusion system.


- Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Recording Procedure:
 - Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
 - Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Allow the cell to stabilize for a few minutes before starting the recording.
- Voltage Protocols:
 - Activation Protocol: From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.
 - Dose-Response Protocol: From a holding potential of -120 mV, apply a test pulse to 0 mV for 20 ms. Apply different concentrations of **ProTx II** and measure the peak inward current.
 - Washout: After applying **ProTx II**, perfuse the cell with the control external solution to observe the reversal of the effect.

Data Acquisition and Analysis


- Acquisition: Record currents using appropriate software (e.g., pCLAMP, PatchMaster).
- Analysis:
 - Measure the peak current amplitude at each voltage step to construct current-voltage (I-V) relationships.
 - Convert peak currents to conductance (G) using the formula $G = I / (V_m - E_{rev})$, where V_m is the membrane potential and E_{rev} is the reversal potential for sodium.

- Fit the conductance-voltage (G-V) curves with a Boltzmann function to determine the voltage of half-maximal activation ($V_{1/2}$) and the slope factor (k).
- Plot the normalized peak current as a function of **ProTx II** concentration and fit the data with the Hill equation to determine the IC50 value.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for a **ProTx II** patch clamp experiment.

[Click to download full resolution via product page](#)

Caption: **ProTx II** inhibits Nav1.7, reducing pain signal propagation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanion.de [nanion.de]
- 8. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Utilizing ProTx II in Patch Clamp Experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612438#using-protx-ii-in-patch-clamp-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com